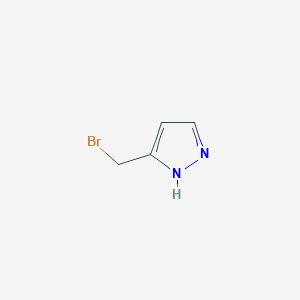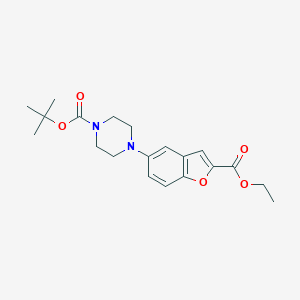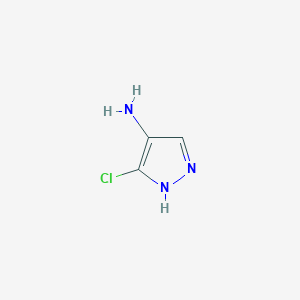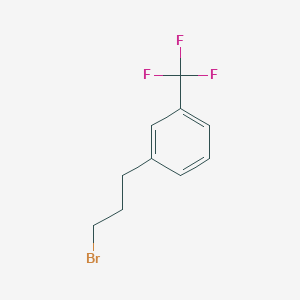
3-(bromomethyl)-1H-pyrazole
Descripción general
Descripción
3-(Bromomethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The bromomethyl group attached to the pyrazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
Target of Action
Bromomethyl compounds are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .
Mode of Action
Bromomethyl groups are often involved in electrophilic substitution reactions, where they can form covalent bonds with nucleophilic sites on biological targets . This can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
Compounds with bromomethyl groups can potentially interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
A related compound, halomon, has been studied in mice, indicating that bromomethyl compounds can be absorbed and metabolized in the body .
Result of Action
Bromomethyl compounds can potentially cause a variety of effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(bromomethyl)-1H-pyrazole. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and stability. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-1H-pyrazole typically involves the bromination of 1H-pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to achieve industrial-scale production.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce pyrazole carboxylic acids or aldehydes.
- Reduction reactions result in methyl-substituted pyrazoles.
Comparación Con Compuestos Similares
3-(Chloromethyl)-1H-pyrazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-(Iodomethyl)-1H-pyrazole:
3-(Methyl)-1H-pyrazole: Lacks the halogen atom, resulting in different chemical behavior and applications.
Uniqueness: 3-(Bromomethyl)-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it distinct from its chloro, iodo, and methyl analogs.
Propiedades
IUPAC Name |
5-(bromomethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCRIDFDPOZBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543537 | |
| Record name | 5-(Bromomethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102846-12-8 | |
| Record name | 5-(Bromomethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)










![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)

